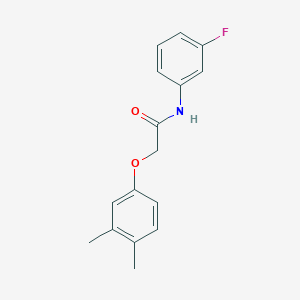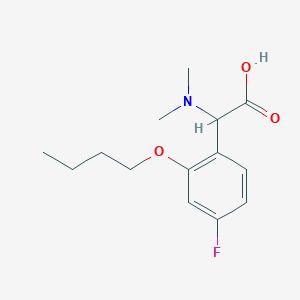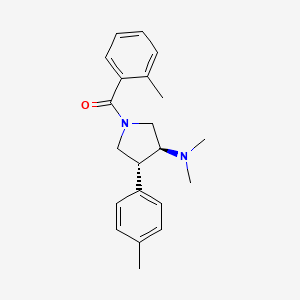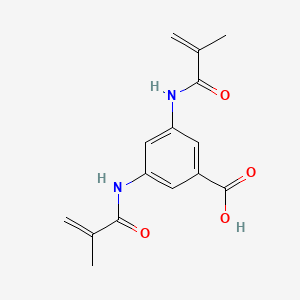![molecular formula C19H24N4O B5678838 5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline and pyrazole derivatives are significant in medicinal chemistry due to their diverse biological activities. Compounds with a quinoline moiety, for example, have shown a range of pharmacological activities, including anti-cancer properties. Pyrazole derivatives are known for their roles in various biological processes and potential therapeutic applications.
Synthesis Analysis
Synthesis of quinoline and pyrazole derivatives often involves multicomponent reactions, providing efficient pathways to these complex molecules. For instance, a one-pot, three-component reaction involving 5-amino-3-methyl-1-phenylpyrazole, aromatic aldehydes, and dimedone in an ionic liquid or ethanol under ultrasonic irradiation has been reported for the synthesis of pyrazolo[3,4-b]quinolin-5(4H)-ones derivatives, showcasing the versatility of synthesis approaches for these compounds (Srinivas et al., 2023) (Devi et al., 2020).
Molecular Structure Analysis
Structural studies of quinoline and pyrazole derivatives often involve advanced spectroscopic techniques. For instance, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy has been utilized to characterize novel pyrano[3,2-c]quinoline derivatives, providing detailed insights into their molecular geometry and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline and pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and condensation reactions, to form complex heterocyclic systems. These reactions are often catalyzed by acids or bases, or even proceed under catalyst-free conditions in some cases, highlighting the chemical versatility and reactivity of these compounds (Ezzati et al., 2017).
Physical Properties Analysis
The physical properties of quinoline and pyrazole derivatives, such as solubility, melting point, and crystal structure, can be influenced by their specific molecular arrangements and functional groups. While specific data for "5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol" is not available, similar compounds exhibit diverse physical properties that are crucial for their potential applications in various fields.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of quinoline and pyrazole derivatives as therapeutic agents. For example, studies on the synthesis and bioactivity of related compounds have demonstrated potent antiproliferative activity against human cancer cell lines, indicating the significant chemical properties these molecules can possess (Zhang et al., 2003).
Propiedades
IUPAC Name |
5,8-dimethyl-2-[[1-(1-methylpyrazol-4-yl)propylamino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-16(14-9-21-23(4)11-14)20-10-15-8-17(24)18-12(2)6-7-13(3)19(18)22-15/h6-9,11,16,20H,5,10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYGEMRQYWAGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)NCC2=CC(=O)C3=C(C=CC(=C3N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5678757.png)
![5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5678765.png)




![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5678803.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5678807.png)

![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyridine](/img/structure/B5678844.png)
![N-(2-fluorobenzyl)-N-(2-methoxyethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5678852.png)
![2-ethoxy-3-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine](/img/structure/B5678856.png)
![2-methyl-4-phenyl-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678864.png)